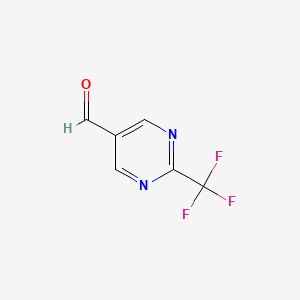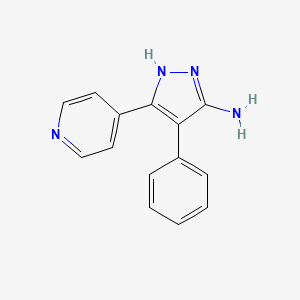
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde
概要
説明
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H3F3N2O . It has a molecular weight of 176.1 and is typically stored under inert gas . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde involves the use of diisobutylaluminium hydride in toluene at -78°C .Molecular Structure Analysis
The InChI code for 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is 1S/C6H3F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-3H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde has a density of 1.5±0.1 g/cm³ . Its boiling point is 153.3±40.0 °C at 760 mmHg . The compound has a vapour pressure of 3.4±0.3 mmHg at 25°C and an enthalpy of vaporization of 39.0±3.0 kJ/mol . The flash point is 46.5±27.3 °C .科学的研究の応用
Pharmaceutical Intermediate
This compound is used as an intermediate in pharmaceutical research and development. It serves as a building block in the synthesis of more complex molecules that may have potential therapeutic effects .
Molecular Simulation
The compound is also utilized in molecular simulations. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using this compound as part of their molecular modeling processes .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and avoiding dust formation .
作用機序
Target of Action
The primary targets of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde . For instance, the compound’s stability could be affected by storage conditions, as indicated by the recommendation to store it under inert gas .
特性
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUDQBASERVUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590789 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |
CAS RN |
304693-66-1 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)











